molecular formula C24H25N3O3S2 B2812954 4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 325977-61-5

4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2812954
CAS RN: 325977-61-5
M. Wt: 467.6
InChI Key: OZJBJWKNSZNLSD-UHFFFAOYSA-N
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Description

4-(N,N-dipropylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, also known as DPTB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds and has shown promising results in scientific research for its potential therapeutic applications.

Scientific Research Applications

Photophysical Properties of Fluorescent Derivatives

A study on novel 2-{2-[4-(N,N-diethylamino)–2–hydroxyphenyl]-1H–benzo[d]imidazol–6–yl}–2H–naphtho[1,2-d][1,2,3] fluorescent triazole derivatives synthesized from amino-substituted naphthylsulfonic acids highlights the exploration of absorption, emission, quantum yields, and dipole moments. These compounds exhibit fluorescent properties in solution, emitting in blue and green regions, and demonstrate thermal stability up to 300°C. The photophysical properties of these derivatives were analyzed through experimental and theoretical data, providing a foundation for the development of novel fluorescent materials with potential applications in imaging and sensing technologies (Padalkar et al., 2015).

Antifungal Agents from Thiazole Derivatives

Research on the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives as potential antifungal agents reveals the process of creating compounds by reacting salicylamide with various thioureas. These compounds were tested for antifungal activity, illustrating the ongoing efforts to develop new therapeutic agents based on thiazole chemistry, which is structurally related to the query compound (Narayana et al., 2004).

Antimicrobial and Anticancer Agents

A study on the synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents showcases the development of new N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with notable antimicrobial activity against various pathogens. This research indicates the potential of thiazole derivatives in creating effective antimicrobial and possibly anticancer agents, demonstrating the relevance of such structures in medicinal chemistry (Bikobo et al., 2017).

Electrochemical Applications

Investigations into the electrochemical behaviors of organic disulfides, including naphtho[1,8-cd][1,2]dithiol, explore their potential as electrode active materials for lithium batteries. This study highlights the applications of sulfur-containing compounds in energy storage technologies, which could relate to the research interests surrounding the query compound due to its sulfur-related functionalities (Inamasu et al., 2003).

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-15-27(16-4-2)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-22-20-8-6-5-7-17(20)11-14-21(22)31-24/h5-14H,3-4,15-16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJBJWKNSZNLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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